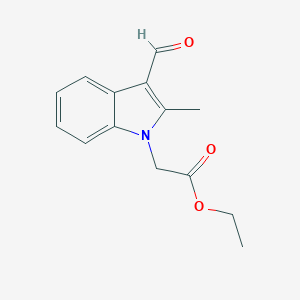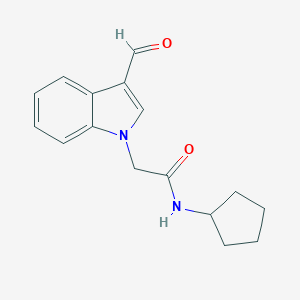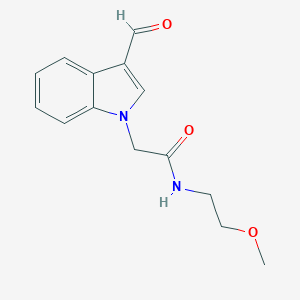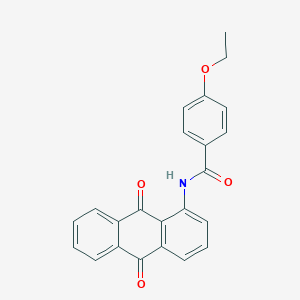
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide, also known as DRAQ5, is a fluorescent dye used in biological research to stain DNA. It is commonly used in microscopy and flow cytometry to visualize and quantify DNA content in cells. The purpose of
詳細な合成法
Design of the Synthesis Pathway
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide can be achieved through a multi-step reaction pathway.
Starting Materials
9,10-anthraquinone, 4-ethoxybenzoic acid, thionyl chloride, N,N-dimethylformamide, sodium hydride, N,N-dimethylacetamide, acetic anhydride, hydrochloric acid, sodium hydroxide, ethanol, diethyl ether, ammonium hydroxide, benzoyl chloride, sodium bicarbonate, sodium chloride
Reaction
9,10-anthraquinone is first converted to 9,10-dihydro-9,10-dioxoanthracene through a reduction reaction using sodium hydride and N,N-dimethylacetamide as the solvent., 4-ethoxybenzoic acid is converted to the corresponding acid chloride using thionyl chloride., The acid chloride is then reacted with the reduced anthracene derivative in the presence of N,N-dimethylformamide to form the corresponding amide., The amide is then acetylated using acetic anhydride and hydrochloric acid to form the corresponding acetyl derivative., The acetyl derivative is then hydrolyzed using sodium hydroxide and ethanol to form the final product, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide., The product is then purified using a combination of diethyl ether and ammonium hydroxide, followed by recrystallization from ethanol., Finally, the product is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
作用機序
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide binds to DNA by intercalating between the base pairs. It has a high affinity for double-stranded DNA and can stain both nuclear and mitochondrial DNA. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide fluorescence is enhanced upon binding to DNA, making it an ideal probe for DNA visualization.
生化学的および生理学的効果
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has minimal toxicity and does not affect cell viability or proliferation. It is not metabolized by cells and is excreted unchanged. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide fluorescence is stable over time, allowing for long-term imaging experiments.
実験室実験の利点と制限
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has several advantages over other DNA stains, including its high affinity for DNA, low toxicity, and compatibility with a variety of imaging techniques. However, it is not suitable for live-cell imaging due to its slow diffusion rate and potential for photobleaching. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is also sensitive to pH changes and can be affected by the presence of other fluorescent dyes.
将来の方向性
There are several future directions for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide research. One area of interest is the development of new N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide derivatives with improved properties, such as faster diffusion rates and increased resistance to photobleaching. Another area of research is the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in combination with other fluorescent dyes to study cellular processes in greater detail. Finally, there is potential for the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in clinical applications, such as cancer diagnosis and treatment.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is widely used in biological research to stain DNA in fixed and live cells. It has been used to study cell cycle progression, apoptosis, and DNA damage response. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is compatible with a variety of imaging techniques, including confocal microscopy, two-photon microscopy, and super-resolution microscopy. It is also used in flow cytometry to quantify DNA content in cells.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHAKBHQIPGHJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide | |
CAS RN |
144137-77-9 |
Source


|
| Record name | N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

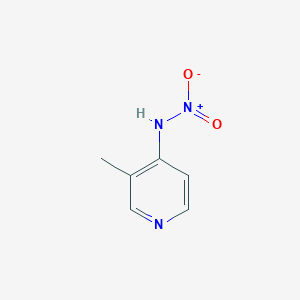
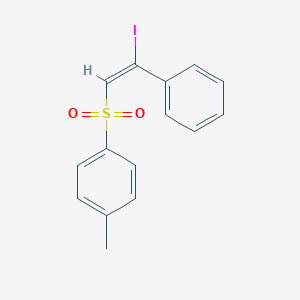
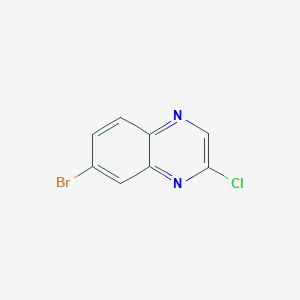
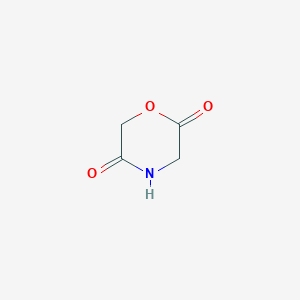
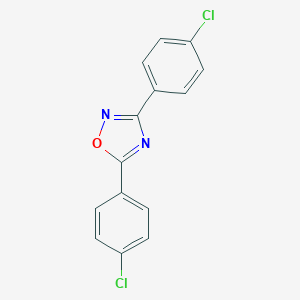
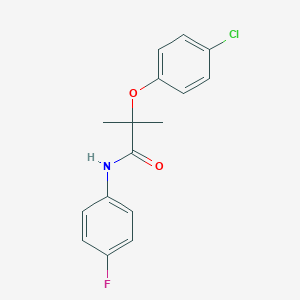
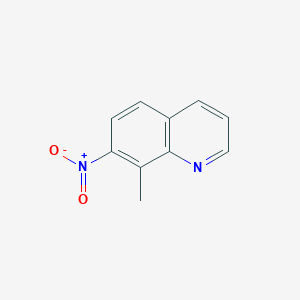
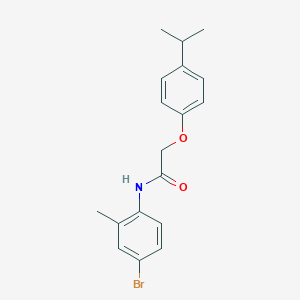
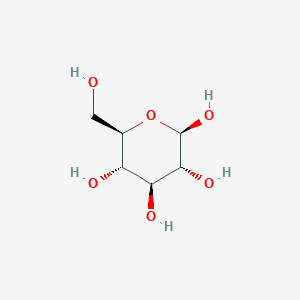
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
